Brovanexine
Overview
Description
Preparation Methods
Brovanexine hydrochloride can be synthesized through a series of chemical reactions involving bromhexine as a starting material. The synthetic route typically involves the acetylation of bromhexine followed by further chemical modifications to introduce the desired functional groups . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
Brovanexine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different products.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
Brovanexine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying the effects of various chemical reactions and conditions.
Biology: Investigated for its effects on respiratory tract fluid and mucus secretion in animal models.
Industry: Utilized in the formulation of pharmaceutical products aimed at improving respiratory health.
Mechanism of Action
The mechanism of action of brovanexine involves its mucolytic properties, which help break down and reduce the viscosity of mucus in the respiratory tract . This is achieved by disrupting the disulfide bonds in mucoproteins, thereby reducing mucus thickness and aiding in clearing the airways . The molecular targets and pathways involved include the modulation of mucus secretion and the enhancement of mucociliary transport .
Comparison with Similar Compounds
Brovanexine is similar to other mucolytic agents like bromhexine and ambroxol. it is unique in its specific chemical structure and its ability to significantly increase the output volume of respiratory tract fluid . Similar compounds include:
Bromhexine: A precursor to this compound with similar mucolytic properties.
Ambroxol: Another mucolytic agent with a slightly different chemical structure and mechanism of action.
N-acetylcysteine: A mucolytic agent that works by breaking disulfide bonds in mucus proteins.
This compound’s uniqueness lies in its specific chemical modifications that enhance its mucolytic effects and its potential use as an adjunct to antibacterials .
Properties
CAS No. |
54340-61-3 |
---|---|
Molecular Formula |
C24H28Br2N2O4 |
Molecular Weight |
568.3 g/mol |
IUPAC Name |
[4-[[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]phenyl]carbamoyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C24H28Br2N2O4/c1-15(29)32-21-10-9-16(12-22(21)31-3)24(30)27-23-17(11-18(25)13-20(23)26)14-28(2)19-7-5-4-6-8-19/h9-13,19H,4-8,14H2,1-3H3,(H,27,30) |
InChI Key |
DQTRREPKGJIABH-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)OC |
Appearance |
Solid powder |
54340-61-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
54340-60-2 (mono-hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bronquimucil brovanexine brovanexine monohydrochloride UR 389 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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